molecular formula C8H10N2O4S B12781242 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- CAS No. 145986-08-9

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-

Cat. No.: B12781242
CAS No.: 145986-08-9
M. Wt: 230.24 g/mol
InChI Key: BNVOMPQTQUUYHU-RNFRBKRXSA-N
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Description

2-Hydroxy-Methyl-1,3-Oxathiolane-U is a compound that belongs to the class of 1,3-oxathiolane derivatives. These compounds are known for their unique structural properties, which include a five-membered ring containing both oxygen and sulfur atoms. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-Methyl-1,3-Oxathiolane-U typically involves the cyclization of appropriate precursors. One common method is the reaction of oxiranes with thiols under basic conditions. For example, the reaction of 2-methyloxirane with a thiol in the presence of a base such as sodium methoxide can yield the desired oxathiolane derivative .

Industrial Production Methods

Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For instance, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of strained heterocyclic compounds with heterocumulenes .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-Methyl-1,3-Oxathiolane-U can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfur atom, converting it back to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the oxathiolane ring .

Scientific Research Applications

2-Hydroxy-Methyl-1,3-Oxathiolane-U has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors.

    Medicine: Some oxathiolane derivatives have shown antiviral activity, making them candidates for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-Methyl-1,3-Oxathiolane-U involves its interaction with biological targets through its sulfur and oxygen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The molecular pathways involved often include inhibition of enzymes or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-Methyl-1,3-Oxathiolane-U is unique due to its specific combination of oxygen and sulfur atoms in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound in various fields of research and application .

Properties

CAS No.

145986-08-9

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1

InChI Key

BNVOMPQTQUUYHU-RNFRBKRXSA-N

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=O)NC2=O

Origin of Product

United States

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